molecular formula C19H13NO B1591810 9-Phenyl-9H-carbazole-3-carbaldehyde CAS No. 87220-68-6

9-Phenyl-9H-carbazole-3-carbaldehyde

Cat. No.: B1591810
CAS No.: 87220-68-6
M. Wt: 271.3 g/mol
InChI Key: ITPJDBJBKAFUEG-UHFFFAOYSA-N
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Description

9-Phenyl-9H-carbazole-3-carbaldehyde: is an organic compound with the molecular formula C19H13NO and a molecular weight of 271.32 g/mol . It is a derivative of carbazole, a heterocyclic aromatic compound, and features a phenyl group and a formyl group attached to the carbazole core. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties.

Biochemical Analysis

Biochemical Properties

9-Phenyl-9H-carbazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain enzymes that are crucial for cellular redox balance, thereby affecting the overall oxidative state of the cell . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that can alter protein function and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce apoptosis in cancer cells by activating the p53 pathway, a critical tumor suppressor pathway . This activation leads to increased expression of pro-apoptotic genes and subsequent cell death. Furthermore, this compound has been reported to disrupt mitochondrial function, leading to altered cellular energy metabolism and increased production of reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as DNA and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the target molecule . For example, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream signaling proteins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound. In vitro studies have shown that the stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to this compound has been associated with sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H-carbazole-3-carbaldehyde typically involves the formylation of 9-phenylcarbazole. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction proceeds as follows:

  • Dissolve 9-phenylcarbazole in DMF.
  • Add POCl3 dropwise to the solution while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent such as dichloromethane.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure product quality.

Chemical Reactions Analysis

Types of Reactions: 9-Phenyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: HNO3 in sulfuric acid for nitration or Br2 in acetic acid for bromination.

Major Products Formed:

    Oxidation: 9-Phenyl-9H-carbazole-3-carboxylic acid.

    Reduction: 9-Phenyl-9H-carbazole-3-methanol.

    Substitution: 3-Nitro-9-phenyl-9H-carbazole or 3-Bromo-9-phenyl-9H-carbazole.

Mechanism of Action

The mechanism of action of 9-Phenyl-9H-carbazole-3-carbaldehyde in biological systems involves its interaction with cellular targets, leading to various biological effects. For instance, carbazole derivatives have been shown to induce apoptosis in cancer cells by activating the p53 pathway, which regulates cell cycle and apoptosis . The formyl group in this compound can also participate in reactions with nucleophiles, contributing to its biological activity.

Comparison with Similar Compounds

  • 9-Ethyl-9H-carbazole-3-carbaldehyde
  • 9-Phenylcarbazole
  • 3-Formylcarbazole

Comparison: Compared to other carbazole derivatives, 9-Phenyl-9H-carbazole-3-carbaldehyde is unique due to the presence of both a phenyl group and a formyl group, which enhance its electronic properties and reactivity . This makes it particularly useful in the synthesis of advanced materials and in biological research.

Properties

IUPAC Name

9-phenylcarbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)20(19)15-6-2-1-3-7-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPJDBJBKAFUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594320
Record name 9-Phenyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87220-68-6
Record name 9-Phenyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Phenyl-9H-carbazole-3-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 0.49 g of N-phenylcarbazole in 2 mL of dichloroethane is added 0.19 mL of phosphorus oxychloride and 0.5 mL of DMF. The resulting mixture is stirred at 40° C. overnight. After stirring, 1 mL of 1 M HCl is added. After 5 additional minutes, the mixture is diluted with 1 M HCl and extracted with ethyl acetate. The crude product is purified by column chromatography on silica gel to give 60 mg of Compound 7.
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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